molecular formula C7H9N3S B2797296 Thiourea, N-(6-methyl-3-pyridinyl)- CAS No. 420130-75-2

Thiourea, N-(6-methyl-3-pyridinyl)-

Cat. No. B2797296
M. Wt: 167.23
InChI Key: NEMBSCQLZMJIQE-UHFFFAOYSA-N
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Description

“Thiourea, N-(6-methyl-3-pyridinyl)-” is an organosulfur compound . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . The molecule is planar, with a C=S bond distance of 1.71 Å and average C-N distances of 1.33 Å .


Synthesis Analysis

Thiourea derivatives can be synthesized by a simple condensation between amines and carbon disulfide in aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . Another approach involves an atom-economic reaction of isocyanides with aliphatic amines in the presence of elemental sulfur .


Molecular Structure Analysis

The molecular structure of “Thiourea, N-(6-methyl-3-pyridinyl)-” is similar to that of urea, except that the oxygen atom is replaced by a sulfur atom . The molecule is planar, with a C=S bond distance of 1.71 Å and average C-N distances of 1.33 Å .


Chemical Reactions Analysis

Thiourea is a free radical scavenger of the peroxide radical . It can also react with various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

Coordination Chemistry and Structural Analysis

Thiourea derivatives have been synthesized and studied for their coordination behavior with transition metal ions, resulting in complexes of different geometries. For instance, a thiourea substituted derivative of tris(pyridyl-2-methyl)amine exhibited varied coordination patterns when complexed with metals such as Mn(II), Cd(II), Ni(II), Co(II), Cu(II), and Zn(II), showcasing its potential in designing novel metal complexes with specific properties (Saad et al., 2012).

Cytotoxicity and Anticancer Activities

Thiourea derivatives have also been evaluated for their potential anticancer activities. Notably, certain 1-benzoyl-3-methyl thiourea derivatives showed promising cytotoxic effects against HeLa cell lines, suggesting their applicability in cancer research (Ruswanto et al., 2015).

Antimicrobial and Antioxidant Properties

The synthesis and biological evaluation of nicotinoyl thioureas revealed moderate antimicrobial activity against bacteria known for nosocomial infections and strong antioxidant properties. This indicates their potential as seeds for agents in treating bacterial infections and health problems related to aging, such as cancer and neurodegenerative diseases (Özgeriş, 2021).

Material Science and Catalysis

Thiourea derivatives have been investigated for their catalytic activities. Charged thiourea derivatives showed significantly enhanced activity in Friedel-Crafts reactions compared to traditional catalysts, offering new design strategies for organocatalysts by introducing positively charged centers (Fan et al., 2018).

Intermolecular Interactions

Hirshfeld surface analysis of thiourea derivatives has provided insights into the intermolecular interactions stabilizing their crystalline structures. This analysis highlights the importance of hydrogen bonding and other non-covalent interactions in determining the structural arrangement of these compounds (Draman, 2021).

Safety And Hazards

Thiourea is harmful if swallowed, suspected of causing cancer, and suspected of damaging fertility and the unborn child . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Thiourea derivatives have shown promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase . The N, N-disubstituted thiourea scaffold with N-methyl quinolone system exhibited the most potent urease inhibitor activity . These findings suggest that “Thiourea, N-(6-methyl-3-pyridinyl)-” and its derivatives could have potential applications in the pharmaceutical industry.

properties

IUPAC Name

(6-methylpyridin-3-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-5-2-3-6(4-9-5)10-7(8)11/h2-4H,1H3,(H3,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMBSCQLZMJIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methylpyridin-3-yl)thiourea

CAS RN

420130-75-2
Record name (6-methylpyridin-3-yl)thiourea
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